N-([2,2'-bifuran]-5-ylmethyl)propionamide
Description
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-12(14)13-8-9-5-6-11(16-9)10-4-3-7-15-10/h3-7H,2,8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOXVGLQXLSYAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC=C(O1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)propionamide typically involves the reaction of 5-(bromomethyl)-2,2’-bifuran with propionamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of N-([2,2’-bifuran]-5-ylmethyl)propionamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)propionamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The bifuran moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furanones, carboxylic acids, or aldehydes.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated bifuran derivatives.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)propionamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)propionamide involves its interaction with specific molecular targets. The bifuran moiety can interact with biological macromolecules through π-π stacking interactions, while the amide group can form hydrogen bonds with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
The compound is compared to structurally related derivatives, primarily focusing on electronic properties and synthetic feasibility. Key analogs include derivatives from the DPTM series (e.g., DPTM-1 to DPTM-12), which vary in π-linker composition .
Electronic Properties: Polarizability and π-Linker Influence
Polarizability (<α>), a critical metric for nonlinear optical materials, varies significantly with π-linker composition. The bifuran moiety in N-([2,2'-bifuran]-5-ylmethyl)propionamide analogs demonstrates superior polarizability compared to oxazole, benzofuran, or oxazolo-oxazole linkers. For instance:
| Compound | First π-Linker | Second π-Linker | <α> (a.u.) |
|---|---|---|---|
| DPTM-5 | 5,5'-Dimethyl-2,2'-bifuran | 2,5-Dimethylfuran | 677.51 |
| DPTM-1 | 5-Dimethylfuro[3,2-b]furan | 2,5-Dimethylfuran | 663.48 |
| DPTM-3 | 2,5-Dimethyloxazolo[5,4-d]oxazole | 2,5-Dimethylfuran | 640.19 |
| DPTM-6 | 5,5'-Dimethyl-2,2'-bifuran | 2,5-Dimethyloxazole | 668.19 |
| DPTM-8 | 2,2'-Dimethyl-5,5'-bioxazole | 2,5-Dimethyloxazole | 619.24 |
Key Findings :
- Bifuran-containing compounds (DPTM-5, DPTM-6) exhibit the highest <α> values, attributed to extended π-conjugation and electron-rich furan rings .
- Substitution with oxazole or benzofuran reduces polarizability by ~10–20%, likely due to reduced electron delocalization or steric hindrance .
Structural Stability and Reactivity
Biological Activity
N-([2,2'-bifuran]-5-ylmethyl)propionamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a propionamide group linked to a bifuran moiety, which consists of two furan rings connected by a single bond. This unique structure imparts distinct chemical properties that enhance its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 5-(bromomethyl)-2,2'-bifuran with propionamide in the presence of a base such as potassium carbonate. The reaction is generally conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate nucleophilic substitution.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, the compound showed minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Activity
This compound has been investigated for its anticancer properties. In cellular assays using HCT116 colon cancer cells, the compound induced apoptosis at concentrations as low as 20 µM. Mechanistic studies revealed that it activates caspase pathways, leading to characteristic nuclear morphology changes associated with apoptosis .
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets within cells. The bifuran moiety can engage in π-π stacking interactions with biological macromolecules, while the amide group can form hydrogen bonds with proteins and enzymes. These interactions modulate the activity of target molecules and lead to various biological effects .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Propionamide | Simple amide | Limited antimicrobial properties |
| N-(2-furylmethyl)propionamide | Single furan ring | Moderate anticancer effects |
| N-(2-thienylmethyl)propionamide | Thiophene ring | Antimicrobial but less potent than bifuran derivative |
This compound stands out due to its bifuran structure, which enhances its ability to interact with biological targets and potentially increases its potency compared to simpler analogs .
Case Studies
- Anticancer Studies : In a study evaluating various bifuran derivatives for their anticancer effects, this compound was identified as one of the most potent compounds. It was found to inhibit cell proliferation and induce apoptosis in cancer cell lines more effectively than many existing chemotherapeutics .
- Antimicrobial Efficacy : Another study focused on the antimicrobial efficacy of this compound against resistant bacterial strains. Results indicated that it not only inhibited growth but also disrupted bacterial cell membranes at higher concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
